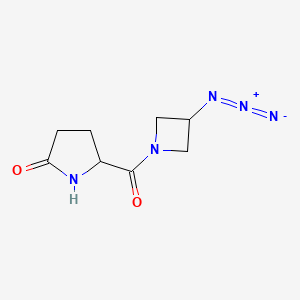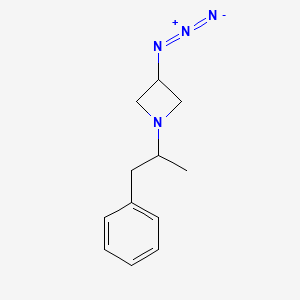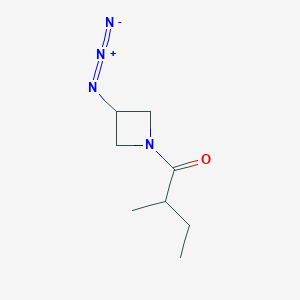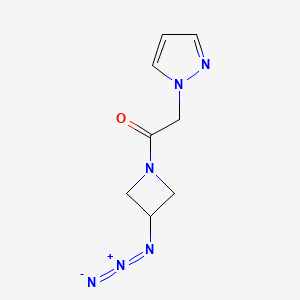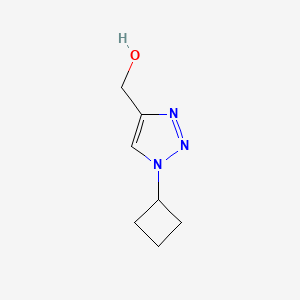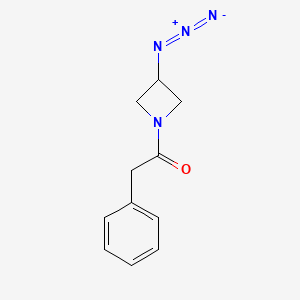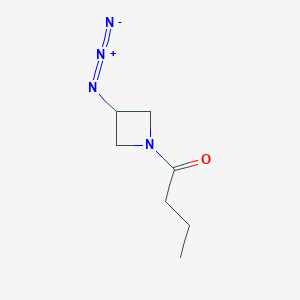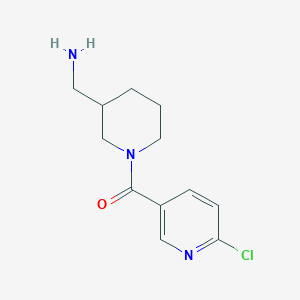
(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone
Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . It has a molecular formula of C12H16ClN3O.
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine bound to a phenyl group . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Antimicrobial Activity
The compound has been utilized in the synthesis of pyridine derivatives showing antimicrobial activity. For instance, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare pyridine-3-carboxylic acids, which exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of various novel chemical entities. For example, it was used in synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, which showed reasonable overall yield, indicating its utility in organic synthesis (Zheng Rui, 2010).
CB2 Receptor Agonist Synthesis
It's also used in synthesizing selective CB2 receptor agonists. A synthetic approach led to a compound with 97.4% ee and 3.4% total yield, indicating its potential in in vivo studies and optimization of CB2 receptor agonists (Luo & Naguib, 2012).
Pharmaceutical Research
In pharmaceutical research, this compound has been a part of the discovery of potent antagonists for G protein-coupled receptors, indicating its potential in the development of new therapeutic agents (Romero et al., 2012).
Development of Pain Treatment
It has been identified as a part of novel series of derivatives acting as selective antagonists for specific channels and showing an analgesic effect in pain models (Tsuno et al., 2017).
Structural and Molecular Studies
The compound has been used in structural and molecular studies, such as the analysis of crystal and molecular structures, providing insights into its physical and chemical properties (Lakshminarayana et al., 2009).
Anticancer Research
Its derivatives have been synthesized and evaluated for antileukemic activity, indicating its potential utility in cancer research (Vinaya et al., 2011).
Other Applications
The compound has found applications in various other fields like the extraction of UraniumVI and ThoriumIV from nitric acid, showing its versatility in different scientific domains (Lu Wei-dong, 2002).
properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-4-3-10(7-15-11)12(17)16-5-1-2-9(6-14)8-16/h3-4,7,9H,1-2,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYGYWKALAEELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Aminomethyl)piperidin-1-yl)(6-chloropyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



